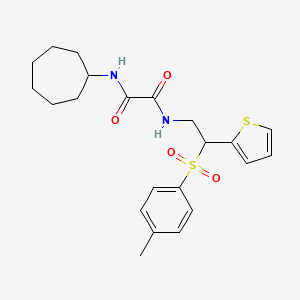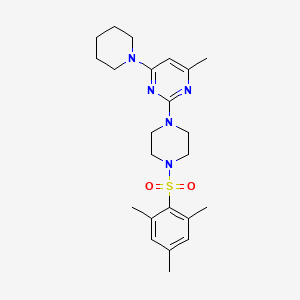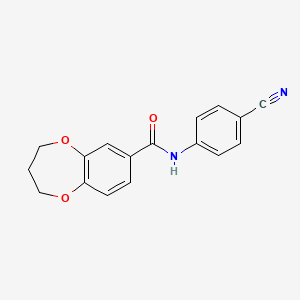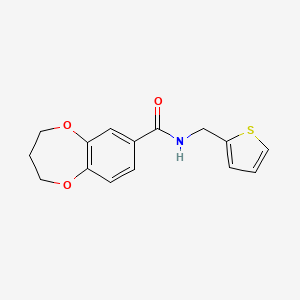![molecular formula C14H13ClN2O2 B11249931 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one](/img/structure/B11249931.png)
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chloro and hydroxy group, and a pyrrolidin-2-one moiety attached via a methylene bridge. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and pyrrolidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Synthetic Route: The 5-chloro-8-hydroxyquinoline is first reacted with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methylene bridge. This intermediate is then reacted with pyrrolidin-2-one to form the final product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, to form the corresponding hydroxy derivative. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. This reaction is typically carried out under basic conditions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against a range of bacterial and fungal pathogens.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. It is also studied for its ability to inhibit certain enzymes and receptors.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and repair.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis. By inhibiting these pathways, it can induce cell death in cancer cells and inhibit the growth of microbial pathogens.
Comparison with Similar Compounds
1-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one can be compared with other similar compounds:
Similar Compounds: Similar compounds include 8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline, and various quinoline derivatives with different substituents.
Uniqueness: The presence of the pyrrolidin-2-one moiety and the specific substitution pattern on the quinoline ring make this compound unique. It exhibits distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Comparison: Compared to 8-hydroxyquinoline, this compound has enhanced antimicrobial and anticancer properties due to the presence of the chloro and pyrrolidin-2-one groups.
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-7-9(8-17-6-2-4-12(17)18)14(19)13-10(11)3-1-5-16-13/h1,3,5,7,19H,2,4,6,8H2 |
InChI Key |
YWICHOLVOTVAMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11249856.png)
![Ethyl 2-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11249864.png)
![3-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11249877.png)
![N-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11249881.png)

![2-(3-formyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11249895.png)


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11249912.png)
![1-[(2-Chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11249913.png)
![methyl 4-methyl-3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11249915.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B11249927.png)
